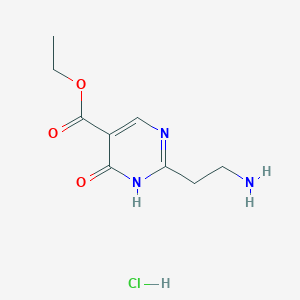

Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride

Description

Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride is a pyrimidine derivative characterized by a hydroxyl group at position 4, an ethyl carboxylate at position 5, and a 2-aminoethyl substituent at position 2. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Synthesis: The compound can be synthesized via a multi-step process involving cyclization, chlorination, and dehalogenation. For example, intermediate 4-hydroxy-2-phenylpyrimidine-5-carboxylate (Compound 8) is chlorinated using POCl₃ to form a chloride derivative (Compound 9), followed by zinc-mediated dehalogenation to introduce the aminoethyl group .

Properties

Molecular Formula |

C9H14ClN3O3 |

|---|---|

Molecular Weight |

247.68 g/mol |

IUPAC Name |

ethyl 2-(2-aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H13N3O3.ClH/c1-2-15-9(14)6-5-11-7(3-4-10)12-8(6)13;/h5H,2-4,10H2,1H3,(H,11,12,13);1H |

InChI Key |

KTNCDBCQEDQWMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Core Pyrimidine Ring Construction

Dihydropyrimidinone Formation

The foundational step involves cyclocondensation to generate 1,2-dihydropyrimidin-4-one intermediates. As demonstrated in Scheme 6 of, ethyl cyanoacetate reacts with thiourea under alkaline conditions to yield 2-mercapto-5-cyanopyrimidinone derivatives. Substituting thiourea with urea eliminates sulfur incorporation, aligning with the target compound's oxygenated structure. Critical parameters include:

Aromatization to Pyrimidine

Oxidative aromatization converts dihydropyrimidinones to fully conjugated systems. Bromine in acetic acid achieves this transformation via radical-mediated dehydrogenation, as evidenced by multiple protocols in:

- Stoichiometry : 1.05–1.1 eq bromine prevents overhalogenation

- Reaction duration : 1.5–3 hours at reflux (110–117°C) ensures complete conversion

- Workup : Neutralization with sodium bicarbonate quenches excess HBr

Yields for ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate reach 54–99% depending on substrate purity and bromine addition rate.

Functional Group Manipulation

Hydroxyl Group Installation

The 4-hydroxyl group originates from ketone oxidation or nitro group reduction. Patent WO2016046836A2 demonstrates regioselective nitration of phenolic rings using Cu(NO₃)₂/DMF-POCl₃ systems, suggesting adaptable methodology:

- Nitrating agents : Sodium nitrate (81% yield) vs. potassium nitrate (82% yield) show minimal efficiency differences

- Temperature control : Maintaining 0–5°C during POCl₃ addition prevents polysubstitution

- Workup : Bicarbonate washes remove acidic byproducts

Applied to pyrimidines, this approach could nitrate positionally analogous sites followed by catalytic hydrogenation to install hydroxyl groups.

Aminoethyl Sidechain Introduction

Introducing the 2-aminoethyl moiety presents synthetic challenges requiring multistep strategies:

Chloropyrimidine Intermediate

Phosphorus oxychloride converts hydroxyl groups to chlorides, as shown in for ethyl 2-chloropyrimidine-5-carboxylate synthesis:

- POCl₃ stoichiometry : 5–6 molar equivalents ensure complete conversion

- Catalysis : DMF (0.1–0.3 eq) accelerates reaction via Vilsmeier-Haack complex formation

- Purification : Silica gel chromatography (heptane/EtOAc 9:1) removes phosphorylated byproducts

Nucleophilic Amination

Chloride displacement with ethylenediamine introduces the aminoethyl group:

Salt Formation & Purification

Hydrochloride Precipitation

Free amine treatment with HCl gas in ethanol/ether mixtures yields the hydrochloride salt:

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Ethyl 2-(2-aminoethyl)-4-oxopyrimidine-5-carboxylate.

Reduction: Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl and ester groups can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Ethyl 2-Chloro-4-Phenylpyrimidine-5-Carboxylate (CAS 113271-89-9)

- Substituents : Chloro (C2), phenyl (C4), ethyl carboxylate (C5).

- Synthesis : Derived via POCl₃-mediated chlorination of hydroxyl precursors .

- Key Differences: The chloro group increases electrophilicity, favoring nucleophilic substitution reactions, unlike the aminoethyl group in the target compound, which enhances nucleophilicity.

Ethyl 4-Amino-2-Methylpyrimidine-5-Carboxylate (CAS 5472-46-8)

- Substituents: Amino (C4), methyl (C2), ethyl carboxylate (C5).

- Key Differences: The methyl group at C2 reduces steric hindrance compared to the aminoethyl group. The amino group at C4 may participate in hydrogen bonding, similar to the hydroxyl group in the target compound .

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

- Substituents: Amino (C4), aminomethyl (C5), methyl (C2).

- Key Differences: The dihydrochloride salt and aminomethyl group at C5 improve solubility but alter the electronic profile compared to the ethyl carboxylate in the target compound .

Functional Group Modifications

Ethyl 4-Amino-2-(Aminomethyl)Pyrimidine-5-Carboxylate Hydrochloride (CAS 1196147-29-1)

- Substituents: Amino (C4), aminomethyl (C2), ethyl carboxylate (C5).

Ethyl 2-Hydroxy-4-Phenylpyrimidine-5-Carboxylate

- Substituents : Hydroxyl (C2), phenyl (C4), ethyl carboxylate (C5).

- Key Differences: The hydroxyl group at C2 increases acidity (pKa ~8–10), whereas the aminoethyl group in the target compound provides basicity (pKa ~9–11) .

Salt Forms and Solubility

- Target Compound (Hydrochloride): Enhanced water solubility due to protonation of the aminoethyl group.

- Dihydrochloride Analogs (e.g., 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride): Higher solubility in polar solvents compared to monohydrochloride salts but may exhibit lower thermal stability .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride, a derivative of pyrimidine, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₂ClN₃O₃

- Molecular Weight : 207.65 g/mol

This compound features a pyrimidine ring substituted with an ethyl group and an aminoethyl side chain, contributing to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 4-hydroxypyrimidine derivatives. For instance, research indicates that certain derivatives exhibit significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve the inhibition of key enzymes in bacterial metabolic pathways.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate HCl | Burkholderia pseudomallei | TBD |

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it targets dihydroneopterin aldolase, an enzyme critical in the folate biosynthesis pathway in bacteria . This inhibition can disrupt bacterial growth and survival.

The compound's ability to bind to the active site of dihydroneopterin aldolase is attributed to its structural features that allow for effective interaction with the enzyme. This binding prevents the conversion of dihydroneopterin to essential metabolites, thereby impairing folate synthesis.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various biological assays. For instance:

- Study on Antimicrobial Efficacy : A comparative analysis showed that this compound exhibited a stronger antibacterial effect than some traditional antibiotics against specific strains .

- In Vivo Studies : Animal models treated with this compound displayed reduced bacterial loads and improved survival rates compared to control groups .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2-aminoethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride, and what are their yield limitations?

The synthesis of pyrimidine carboxylates typically involves multi-step reactions. For example, ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate derivatives are synthesized via cyclocondensation of substituted ureas with β-keto esters, followed by functionalization (e.g., chlorination, amination) . A related compound, ethyl 3-amino-6-methyl-4-oxo-2-(phenylamino)-furopyrimidine-5-carboxylate, was synthesized in ~60% yield using methylene chloride/petroleum ether recrystallization . However, yields for complex pyrimidine derivatives often drop to 2–5% due to side reactions (e.g., incomplete cyclization, competing substitutions) . Methodological improvements include optimizing catalysts (e.g., Lewis acids), temperature control, and purification via column chromatography.

Q. How can researchers validate the purity and structural integrity of this compound?

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Spectroscopy :

- Mass Spectrometry : ESI-MS should match the molecular ion [M+H]⁺ for C₉H₁₄ClN₃O₄ (calc. ~279.7 g/mol).

Q. What are the key physicochemical properties influencing experimental design?

- Solubility : The hydrochloride salt enhances water solubility, critical for in vitro assays. Freely soluble in polar solvents (e.g., water, methanol) but insoluble in non-polar solvents (e.g., toluene) .

- Stability : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the ester group or degradation of the aminoethyl moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the aminoethyl sidechain functionalization?

- Amination Strategies : Use Boc-protected aminoethyl groups to prevent side reactions during pyrimidine ring formation. Deprotection with HCl/dioxane post-synthesis yields the hydrochloride salt .

- Catalysis : Pd/C or CuI-mediated coupling reactions enhance regioselectivity. For example, chloropyrimidine intermediates (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile) react with ethylenediamine in DMF at 80°C to install the aminoethyl group .

- Yield Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (e.g., 1.2 eq. amine to ensure complete substitution) .

Q. How should researchers address contradictions in reported biological activity data for structurally similar pyrimidine derivatives?

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., pH, serum content) may alter activity. Standardize protocols using reference compounds (e.g., dopamine hydrochloride for receptor-binding studies) .

- Structural Nuances : Compare substituent effects. For example, replacing the 4-hydroxyl group with methoxy reduces hydrogen-bonding capacity, impacting target affinity .

- Data Validation : Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for enzymatic inhibition) to confirm activity .

Q. What strategies are effective for modifying the pyrimidine core to enhance target selectivity in drug discovery?

Q. How can researchers troubleshoot low yields during the final hydrochloride salt formation?

- Precipitation Issues : Use cold diethyl ether to precipitate the hydrochloride salt from a concentrated methanolic solution.

- Counterion Exchange : Replace chloride with alternative anions (e.g., sulfate) if solubility is problematic. Confirm ion content via ion chromatography .

- Purity Checks : Ensure the free base is fully neutralized by HCl (pH ~2–3) before crystallization .

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products under accelerated stability testing?

Q. How should researchers design a structure-activity relationship (SAR) study for this compound?

- Core Modifications : Synthesize analogs with variations at the 2-(aminoethyl) and 4-hydroxy positions.

- Biological Testing : Prioritize assays based on target class (e.g., kinase inhibition, GPCR modulation). Use high-throughput screening (HTS) for initial SAR .

- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.